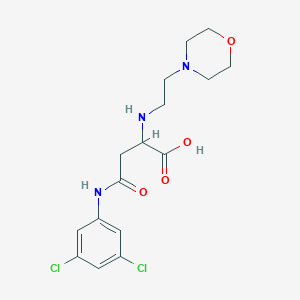

![molecular formula C25H22N2O3S B3003233 (Z)-4-苯甲酰-N-(3-(2-甲氧基乙基)-6-甲基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺 CAS No. 864974-90-3](/img/structure/B3003233.png)

(Z)-4-苯甲酰-N-(3-(2-甲氧基乙基)-6-甲基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

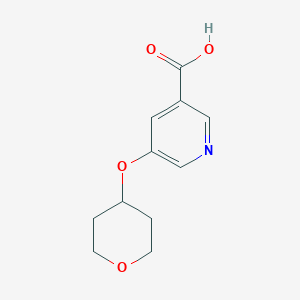

“(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that contains a benzothiazole moiety . Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Molecular Structure Analysis

Benzothiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The specific compound you mentioned also contains a benzoyl group and a methoxyethyl group attached to the benzothiazole ring.科学研究应用

化学合成和结构分析

- 通过 Diels-Alder 反应合成:化合物 N-{5-苯甲酰-2-[(Z)-2-甲氧基乙烯基]-4-甲苯基}苯甲酰胺通过 Diels-Alder 反应合成,展示了区域选择性和化学选择性。这一合成过程突出了以该化合物作为构件进行复杂分子构建的潜力 (Kranjc, Kočevar, & Perdih, 2011)。

生物学和医药应用

- 抗菌特性:一项研究探索了含有噻唑和噻唑烷的氟代苯甲酰胺的合成,这些化合物与所查询的化合物密切相关,具有有希望的抗菌特性。这表明在对抗微生物感染方面具有潜在应用 (Desai, Rajpara, & Joshi, 2013)。

- 抗癌活性:对结构相似的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的研究表明,其对多种癌细胞系具有显着的抗癌活性。这突出了该化合物在癌症治疗中的潜在作用 (Ravinaik 等人,2021)。

化学传感和分子识别

- 氰化物阴离子的化学传感器:已经研究了 (Z)-4-苯甲酰-N-(3-(2-甲氧基乙基)-6-甲基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺等化合物作为化学传感器的能力,特别是用于检测氰化物阴离子。此类化合物在与特定阴离子相互作用时会发生显着变化,例如颜色变化和荧光猝灭,表明它们在化学传感中的潜力 (Wang 等人,2015)。

抗病毒研究

- 抗 HIV 活性:研究探索了噻唑-2-亚甲基-苯甲酰胺对 HIV-1 和 HIV-2 的抗病毒活性,证明了与所查询化学物质在结构上相关的化合物在抗病毒治疗中的潜力 (Saeed, Al-Masoudi, Ahmed, & Pannecouque, 2011)。

作用机制

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a key neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . This inhibition can lead to an increase in the levels of acetylcholine and dopamine in the brain, which can help improve cognitive function and mood .

Biochemical Pathways

The compound affects the cholinergic and dopaminergic pathways in the brain. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Similarly, by inhibiting MAO-B, it prevents the degradation of dopamine, resulting in increased dopamine levels . These changes can have downstream effects on various cognitive and motor functions.

Result of Action

The inhibition of AChE and MAO-B by this compound can lead to improved cognitive function and mood, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease . In particular, it may help prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease .

属性

IUPAC Name |

4-benzoyl-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S/c1-17-8-13-21-22(16-17)31-25(27(21)14-15-30-2)26-24(29)20-11-9-19(10-12-20)23(28)18-6-4-3-5-7-18/h3-13,16H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKRUPQNNCNQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003150.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3003152.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)

![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3003158.png)

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3003159.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3003168.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B3003171.png)

![2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3003172.png)